
Sitagliptin Impurity 141
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sitagliptin Impurity 141 is a chemical compound associated with the synthesis and degradation of Sitagliptin, a medication used to manage type 2 diabetes mellitus. Sitagliptin works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which results in increased levels of incretins, thereby enhancing insulin secretion and decreasing glucagon levels. Impurities like this compound are crucial to study as they can affect the drug’s efficacy and safety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Sitagliptin Impurity 141 involves multiple synthetic routes. One common method includes the chemical resolution of racemates followed by reduction of enamine using sodium borohydride (NaBH4). Another method involves asymmetric hydrogenation of β-ketomide intermediates .
Industrial Production Methods: Industrial production of Sitagliptin and its impurities typically involves large-scale chemical synthesis using commercially available starting materials. The process is optimized to ensure high yield and purity while minimizing the formation of unwanted by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Sitagliptin Impurity 141 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like NaBH4.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) is frequently used as a reducing agent.
Substitution: Various halides and nucleophiles are used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of enamine intermediates typically yields chiral amines .
Applications De Recherche Scientifique
Sitagliptin Impurity 141 has several applications in scientific research:
Chemistry: It is used to study the stability and degradation pathways of Sitagliptin, helping to improve the drug’s formulation and shelf life.
Biology: Research on this impurity helps understand its biological effects and potential toxicity.
Medicine: Studying impurities like this compound ensures the safety and efficacy of Sitagliptin as a therapeutic agent.
Industry: It is crucial for quality control and regulatory compliance in the pharmaceutical industry.
Mécanisme D'action
The mechanism of action of Sitagliptin Impurity 141 is closely related to that of Sitagliptin. Sitagliptin inhibits the enzyme DPP-4, which slows the inactivation of incretins like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to increased insulin secretion and decreased glucagon levels, thereby improving blood glucose control .
Comparaison Avec Des Composés Similaires
Vildagliptin: Another DPP-4 inhibitor used to manage type 2 diabetes.
Saxagliptin: Similar to Sitagliptin, it inhibits DPP-4 and is used for glycemic control.
Alogliptin: Another member of the DPP-4 inhibitor class with similar mechanisms.
Uniqueness: Sitagliptin Impurity 141 is unique due to its specific structural and chemical properties that arise during the synthesis of Sitagliptin. Its study helps in understanding the complete profile of Sitagliptin, ensuring its safety and efficacy .
By understanding this compound, researchers and pharmaceutical companies can ensure the production of safe and effective medications for managing type 2 diabetes.
Propriétés
Numéro CAS |
36578-37-7 |
|---|---|
Formule moléculaire |
C12H24N2O2 |
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
N-[2-(2,2-dimethylpropanoylamino)ethyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)9(15)13-7-8-14-10(16)12(4,5)6/h7-8H2,1-6H3,(H,13,15)(H,14,16) |
Clé InChI |
JIUXOQPDAVCERS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)NCCNC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


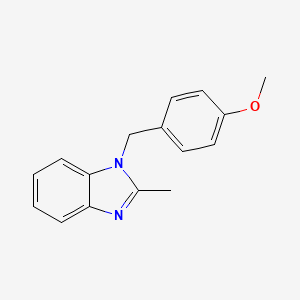
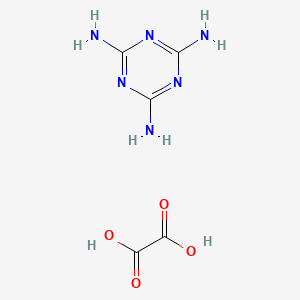
![1,5-Dimethyl (4S)-4-(2-aminoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate](/img/structure/B14147609.png)
![2,5-Dimethyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazole](/img/structure/B14147614.png)
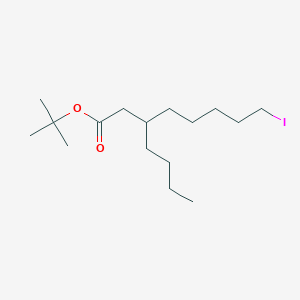
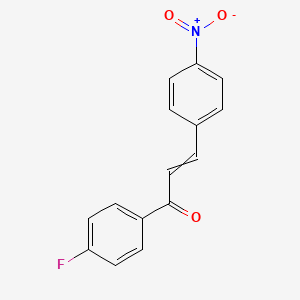

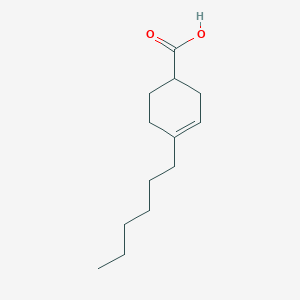
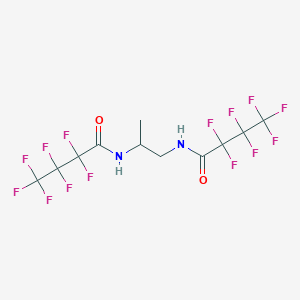
![1-[Bis(hexyloxy)methoxy]hexane](/img/structure/B14147657.png)

![N-nonyl-4-{(E)-[4-(piperidin-1-ylsulfonyl)phenyl]diazenyl}aniline](/img/structure/B14147672.png)

![2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxy-N-(2-methoxyethyl)acetamide](/img/structure/B14147688.png)
